molecular formula C11H21BF4N2 B1284289 1,3-Di-tert-butylimidazolium tetrafluoroborate CAS No. 263163-17-3

1,3-Di-tert-butylimidazolium tetrafluoroborate

Cat. No.: B1284289
CAS No.: 263163-17-3
M. Wt: 268.1 g/mol
InChI Key: OOFLHRYFPBGTPQ-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylimidazolium tetrafluoroborate is an N-heterocyclic carbene (NHC) compound with the molecular formula C11H21BF4N2. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .

Biochemical Analysis

Biochemical Properties

1,3-Di-tert-butylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, it is used in the preparation of di-μ-iodobis(1,3-di-tert-butylimidazolin-2-ylidene)diiododipalladium(II), a palladium(II)-NHC complex, which can catalyze the Mizoroki-Heck reaction . The nature of these interactions often involves the formation of stable complexes that enhance the efficiency of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in cellular activities. For example, its role as a catalyst in biochemical reactions can lead to alterations in metabolic pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. These interactions can result in the modulation of enzyme activity and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing biochemical reactions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role as a catalyst in biochemical reactions allows it to influence the flow of metabolites through different pathways. This can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .

Preparation Methods

1,3-Di-tert-butylimidazolium tetrafluoroborate can be synthesized by reacting paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate (35% in water) . The reaction typically involves the following steps:

    Formation of the imidazolium ring: Paraformaldehyde reacts with tert-butyl amine to form the imidazolium ring.

    Introduction of the tetrafluoroborate anion: Hydrogen tetrafluoroborate is added to the reaction mixture to introduce the tetrafluoroborate anion, resulting in the formation of this compound.

Industrial production methods for this compound are similar but often involve optimized reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Di-tert-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Palladium complexes: For catalysis in the Mizoroki-Heck reaction.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Di-tert-butylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,3-Di-tert-butylimidazolium tetrafluoroborate can be compared with other similar N-heterocyclic carbene compounds, such as:

  • 1,3-Diisopropylimidazolium tetrafluoroborate
  • 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
  • 1,3-Dicyclohexylimidazolium tetrafluoroborate

These compounds share similar structures and properties but differ in their substituents, which can affect their reactivity and applications. This compound is unique due to its tert-butyl groups, which provide steric hindrance and stability, making it particularly useful in certain catalytic applications .

Properties

IUPAC Name

1,3-ditert-butylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFLHRYFPBGTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584697
Record name 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263163-17-3
Record name 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butylimidazolium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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